molecular formula C18H23ClN8O2S B2959545 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea CAS No. 886961-09-7

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea

Cat. No.: B2959545
CAS No.: 886961-09-7
M. Wt: 450.95
InChI Key: WVEJMPLCTSRJIF-UHFFFAOYSA-N
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Description

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with morpholine groups and a thiourea moiety attached to a chlorophenyl group

Scientific Research Applications

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea typically involves multiple steps. One common method starts with the preparation of the triazine core, which is achieved by reacting cyanuric chloride with morpholine under controlled conditions. The resulting intermediate is then reacted with 4-chloroaniline to introduce the chlorophenyl group. Finally, the thiourea moiety is introduced by reacting the intermediate with ammonium thiocyanate in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The triazine ring and thiourea moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **4- (4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
  • **N-(3-chloro-4-fluorophenyl)-7-morpholin-4-yl-1,2,5-thiadiazole

Uniqueness

Compared to similar compounds, 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea stands out due to its unique combination of a triazine ring and thiourea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN8O2S/c19-13-1-3-14(4-2-13)20-18(30)25-24-15-21-16(26-5-9-28-10-6-26)23-17(22-15)27-7-11-29-12-8-27/h1-4H,5-12H2,(H2,20,25,30)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEJMPLCTSRJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NNC(=S)NC3=CC=C(C=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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